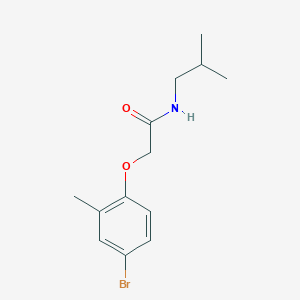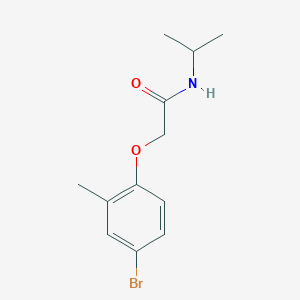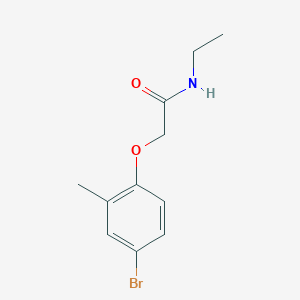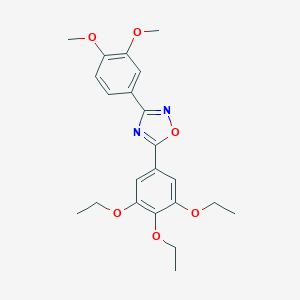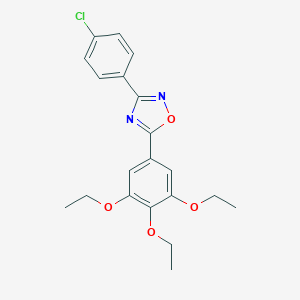![molecular formula C18H26N2O5S B297163 ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B297163.png)
ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, commonly known as Boc-Gly-Pip, is a chemical compound used in scientific research. It is a derivative of the amino acid glycine and is used in the synthesis of various peptides and proteins.
Mecanismo De Acción
Boc-Gly-Pip does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, it can affect the conformation and properties of the synthesized peptides and proteins. The presence of Boc-Gly-Pip in a peptide or protein sequence can affect its solubility, stability, and biological activity.
Biochemical and Physiological Effects
Boc-Gly-Pip does not have any direct biochemical or physiological effects as it is not used as a drug. However, the peptides and proteins synthesized using Boc-Gly-Pip as a building block may have various biochemical and physiological effects depending on their sequence and biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Gly-Pip has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It is also stable under standard laboratory conditions and can be stored for long periods without degradation. Additionally, Boc-Gly-Pip is compatible with various coupling agents and protecting groups commonly used in peptide synthesis.
However, Boc-Gly-Pip has some limitations for lab experiments. It is relatively expensive compared to other amino acid derivatives, which can limit its use in large-scale peptide synthesis. Additionally, Boc-Gly-Pip may not be suitable for the synthesis of peptides and proteins with specific biological activities or structural features.
Direcciones Futuras
Boc-Gly-Pip has several potential future directions in scientific research. One area of interest is the development of new coupling agents and protecting groups that can improve the efficiency and selectivity of peptide synthesis using Boc-Gly-Pip. Another area of interest is the synthesis of peptides and proteins with specific biological activities or structural features using Boc-Gly-Pip as a building block. Additionally, Boc-Gly-Pip can be used in the development of new protease inhibitors and enzyme substrates for drug discovery and development.
Métodos De Síntesis
Boc-Gly-Pip is synthesized by the reaction between N-benzyl-N-(methylsulfonyl)glycine and 4-piperidinecarboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction yields Boc-Gly-Pip as a white solid that can be purified by column chromatography. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Boc-Gly-Pip is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protected amino acid residue. Boc-Gly-Pip can also be used as a precursor for the synthesis of other amino acids and peptides. Additionally, Boc-Gly-Pip can be used as a substrate for enzymatic reactions, such as protease cleavage assays.
Propiedades
Fórmula molecular |
C18H26N2O5S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
ethyl 1-[2-[benzyl(methylsulfonyl)amino]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)16-9-11-19(12-10-16)17(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3 |
Clave InChI |
MKWHNZNIJRVVLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


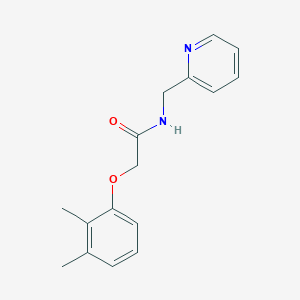
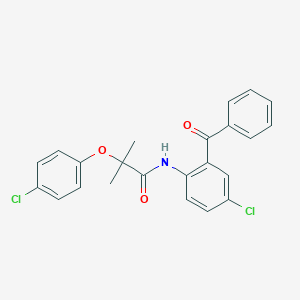
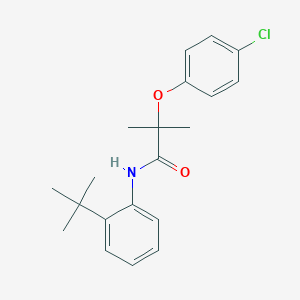
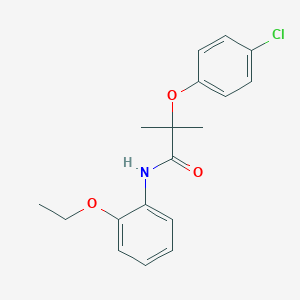
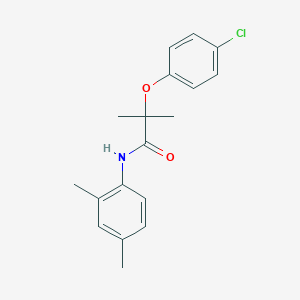
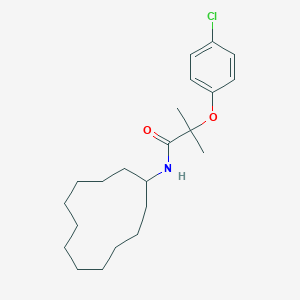
![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)
